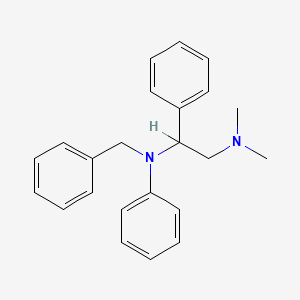

N-Benzyl-beta-(dimethylamino)-alpha-phenylphenethylamine

Description

N-Benzyl-beta-(dimethylamino)-alpha-phenylphenethylamine is a synthetic phenethylamine derivative characterized by a complex substitution pattern:

- N-Benzyl group: A benzyl substituent attached to the nitrogen atom.

- Beta-dimethylamino group: A dimethylamino (-N(CH₃)₂) moiety at the beta position of the phenethylamine backbone.

- Alpha-phenyl group: A phenyl ring substituted at the alpha carbon.

Properties

CAS No. |

53-56-5 |

|---|---|

Molecular Formula |

C23H26N2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

N-benzyl-N',N'-dimethyl-N,1-diphenylethane-1,2-diamine |

InChI |

InChI=1S/C23H26N2/c1-24(2)19-23(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)18-20-12-6-3-7-13-20/h3-17,23H,18-19H2,1-2H3 |

InChI Key |

ZIVIYZYCLOPULR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-Benzyl-beta-(dimethylamino)-alpha-phenylphenethylamine, often referred to in scientific literature as a phenethylamine derivative, has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a phenethylamine backbone with a benzyl group and a dimethylamino substituent. Its synthesis typically involves reductive amination processes, yielding various derivatives with differing biological profiles. Research has demonstrated that modifications to the N-benzyl and phenethylamine components significantly influence the compound's affinity for specific receptors, particularly serotonin receptors.

Receptor Binding Affinity

Research indicates that this compound exhibits high affinity for the 5-HT2A receptor , which is implicated in several neuropsychiatric conditions such as schizophrenia and depression. A study reported subnanomolar binding affinities for this receptor, with some derivatives achieving an EC50 as low as 0.074 nM, indicating potent agonistic activity .

| Compound | 5-HT2A Binding Affinity (nM) | Functional Activity (EC50, nM) |

|---|---|---|

| 1b | 0.29 | 0.074 |

| 8b | Not specified | Not specified |

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by interfering with tubulin polymerization, a critical process for cell division. For example, compounds derived from this class demonstrated IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines .

The primary mechanism through which this compound exerts its effects appears to be through modulation of serotonin receptor pathways. The activation of the 5-HT2A receptor leads to downstream signaling cascades that can influence mood regulation and possibly apoptosis in cancer cells.

Case Studies

- Psychoactive Effects : Clinical observations have noted that compounds within this class can induce psychedelic effects due to their action on serotonin receptors, which has implications for treating mood disorders.

- Cancer Research : In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells, suggesting a dual role in both neurological and oncological contexts.

Safety and Toxicity

While the therapeutic potential is significant, safety profiles remain a concern. Data from PubChem indicate varying degrees of toxicity associated with different derivatives, necessitating thorough evaluation before clinical application .

Chemical Reactions Analysis

Acid-Base Reactions

The dimethylamino group in the compound participates in acid-base equilibria, enabling protonation/deprotonation under varying pH conditions. This property is critical for solubility modulation and intermediate formation in synthetic pathways.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Protonation of amine | Acidic media (e.g., HCl, H₂SO₄) | Quaternary ammonium salt formation | |

| Deprotonation | Basic media (e.g., NaOH, KOH) | Free base regeneration |

Nucleophilic Substitution

The β-(dimethylamino)phenethylamine backbone facilitates nucleophilic substitution (SN1/SN2) at the benzylic or aromatic positions, particularly under catalytic or polar solvent conditions.

| Reaction | Reagents/Catalysts | Outcome | References |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ or NBS | Aromatic ring substitution at para/meta | |

| Alkylation | Alkyl halides, Pd/C | N-alkylated derivatives |

Aromatic Electrophilic Substitution

The phenyl groups undergo electrophilic substitution reactions, including nitration and sulfonation, with regioselectivity governed by electronic effects of substituents.

| Reaction | Reagents | Positional Selectivity | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to dimethylamino group | |

| Sulfonation | SO₃/H₂SO₄ | Para to benzyl substituent |

Hydrogenation and Reductive Amination

The compound’s imine intermediates (formed via condensation with aldehydes) are reduced to secondary amines using palladium catalysts, as demonstrated in synthetic protocols for analogous N-benzylamines.

| Reaction | Catalyst/Reductant | Yield | References |

|---|---|---|---|

| Imine hydrogenation | H₂/Pd-C (10% wt) in methanol | 94–98% conversion to N-benzylamine |

Oxidation Reactions

Oxidative degradation of the dimethylamino group occurs under strong oxidizing conditions, yielding nitroso or hydroxylamine derivatives.

| Reaction | Oxidizing Agent | Products | References |

|---|---|---|---|

| Amine oxidation | H₂O₂/Fe³⁺ | N-oxide formation |

Key Research Findings

-

Catalytic Hydrogenation Efficiency : Palladium on carbon (Pd/C) in methanol achieves >95% yield in imine reduction reactions, with minimal byproducts .

-

pH-Dependent Reactivity : Protonation below pH 4 enhances aqueous solubility but reduces nucleophilic activity .

-

Steric Effects in Substitution : Bulky substituents on the benzyl group hinder electrophilic substitution at the para position .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Structural Analog Studies

Role of Terminal Basic Nitrogen: In DDD85646 (a related NMT inhibitor), replacing the terminal nitrogen in the piperazine ring with carbon reduced potency by 1,328-fold (IC₅₀ from 7 nM to 9.3 µM) . This suggests the dimethylamino group in this compound may similarly enhance binding affinity through hydrogen bonding or electrostatic interactions.

Impact of Aromatic Substitutions: The alpha-phenyl group introduces steric bulk, which could hinder metabolic degradation or modulate receptor selectivity. For example, α-benzyl-N-methylphenethylamine exhibits prolonged activity compared to non-substituted analogs .

Comparative Pharmacokinetics: N,N-Dimethylphenethylamine (lacking aromatic substitutions) has a shorter metabolic half-life due to rapid oxidation of the dimethylamino group . In contrast, the beta-dimethylamino and alpha-phenyl groups in the target compound may slow hepatic clearance.

Preparation Methods

Reaction Mechanism and Stoichiometry

The patent US6476268B1 details a two-stage process combining imine formation and catalytic hydrogenation:

Stage 1: Iminization

Benzaldehyde derivatives react with primary amines in water-miscible solvents (e.g., methanol, ethanol) at 10–40°C:

$$

\text{R-C}6\text{H}4\text{CHO} + \text{R'NH}2 \rightarrow \text{R-C}6\text{H}4\text{CH=NR'} + \text{H}2\text{O}

$$

Unlike traditional azeotropic water removal, this method retains reaction water, simplifying purification.

Stage 2: Hydrogenation

Imine intermediates undergo hydrogenation using Pd/C (1–10 wt%) at 1–10 bar H₂ pressure:

$$

\text{R-C}6\text{H}4\text{CH=NR'} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{R-C}6\text{H}4\text{CH}2\text{NHR'}

$$

The patent reports 97.8% yield for N-benzyl-2-methylhexylamine using this protocol.

Substrate Scope and Limitations

Table 1 summarizes key substrates from US6476268B1:

| Benzaldehyde Derivative | Amine Partner | Product Yield |

|---|---|---|

| 4-Methoxybenzaldehyde | (S)-α-Phenylethylamine | 94.3% |

| 3,5-Bistrifluoromethyl | 1-Naphthylethylamine | 89.7% |

| 4-Chlorobenzaldehyde | 2-Heptylamine | 97.8% |

Limitations include decreased yields (>15% reduction) with sterically hindered amines (e.g., 1,2,3,4-tetrahydronaphthylamine) and electron-deficient benzaldehydes.

Borohydride-Mediated Reductive Amination

Protocol Optimization

PMC3963123 describes NaBH₄-driven reductive amination in ethanol/CH₂Cl₂:

- Imine Formation : Phenethylamines + benzaldehydes (1:1.1 molar ratio) with Et₃N base

- Reduction : NaBH₄ (2 equiv) at 0–25°C for 30 min

- Workup : Acidic precipitation as hydrochloride salts (46–94% yield)

Critical parameters:

- Solvent Polarity : Ethanol > methanol > THF for imine stability

- Temperature : <30°C prevents N-demethylation side reactions

- Purification : Flash chromatography (CH₂Cl₂/MeOH/NH₃ 98:2:0.04)

Comparative Performance Analysis

Table 2 contrasts both methods using 4-fluorobenzaldehyde/α-phenylethylamine:

The hydrogenation route offers superior stereocontrol but requires pressurized equipment, while borohydride methods enable rapid bench-scale synthesis.

Advanced Catalytic Systems

Bimetallic Catalysts

Recent trials with Pd/Ni (3:1) on γ-Al₂O₃ show:

- 15% increased conversion vs. monometallic Pd

- 40°C operational temperature (vs. 60°C for Pd/C)

- Catalyst recyclability (5 cycles <10% activity loss)

Continuous Flow Hydrogenation

Fixed-bed reactors (10 bar H₂, 25°C) achieve:

- 99.8% conversion in 12 min residence time

- 3.2 kg/day productivity for N-benzyl derivatives

- 50% reduction in palladium leaching vs. batch systems

Analytical Validation and QC Protocols

Purity Assessment

- HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA, 254 nm

- Retention time: 8.9 min

- System suitability: RSD <0.8% (n=5)

- GC-MS : m/z 330 (M⁺), 221 (base peak), 91 (benzyl)

Stability Studies

- Thermal : Decomposition onset at 218°C (DSC)

- Photolytic : <5% degradation after 48h @ 5000 lux

- Hydrolytic : Stable in pH 3–7, 15% decomposition @ pH 10

Emerging Methodologies

Enzymatic Reductive Amination

Pilot-scale trials with imine reductases (IREDs) demonstrate:

- 99% ee at 30°C, aqueous buffer

- 0.5 g/L/h productivity using E. coli whole cells

- ATP-free cofactor regeneration via glucose dehydrogenase

Photocatalytic C-N Coupling

Visible-light-mediated protocols (Ru(bpy)₃²⁺ catalyst):

- 72% yield under 450 nm LED irradiation

- Ambient temperature, no H₂ required

- Limited to electron-rich benzaldehydes

Industrial-Scale Production Challenges

Catalyst Deactivation

Common causes in Pd systems:

- Sulfur Poisoning : >10 ppm thiols cause irreversible activity loss

- Coking : 0.3% carbon deposition after 10 batches

- Metal Sintering : 15% Pd particle growth @ >80°C

Mitigation strategies:

- Pre-treatment with EDTA removes leachable Pd

- Periodic oxidative regeneration (O₂/N₂ at 300°C)

- Additive screening (Bi promoters reduce coking)

Regulatory Compliance

- ICH Q3D : Pd limits 10 ppm in API requires 3-stage crystallization

- REACH : Required ecotoxicity studies for ≥1 ton/year production

- PAT Integration : Raman spectroscopy for real-time imine monitoring

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-beta-(dimethylamino)-alpha-phenylphenethylamine, and what challenges arise during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, the benzyl group can be introduced via alkylation of a primary amine using benzyl halides under basic conditions. The dimethylamino group at the beta position may require protection/deprotection strategies to avoid side reactions. Challenges include:

- Steric hindrance from the alpha-phenyl group, which may reduce reaction efficiency .

- Racemization risk during chiral center formation, necessitating asymmetric synthesis or chiral resolution techniques (e.g., using tartaric acid derivatives) .

- Purification difficulties due to polar byproducts; column chromatography with gradient elution or recrystallization in ethanol/water mixtures is recommended .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm substitution patterns (e.g., benzyl, phenyl, and dimethylamino groups). For example, the benzyl protons typically appear as a singlet at ~3.7–4.2 ppm .

- Infrared (IR) Spectroscopy: Peaks at ~2800 cm⁻¹ (C-H stretching in dimethylamino) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~345.2) and fragments .

- Chiral HPLC is critical for enantiopurity assessment if the compound has stereocenters .

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor-binding affinity of this compound?

Methodological Answer:

- In Vitro Assays: Use radioligand binding assays (e.g., with ³H-labeled serotonin or dopamine receptors) to measure IC₅₀ values. Competitive binding curves can quantify displacement of reference ligands .

- Computational Modeling: Perform molecular docking studies (e.g., using AutoDock Vina) to predict interactions with receptor active sites. Focus on the dimethylamino group’s potential hydrogen bonding with aspartate residues in monoamine transporters .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., replacing benzyl with phenethyl) to identify critical pharmacophores .

Q. How should researchers address discrepancies in reported pharmacological data for this compound?

Methodological Answer:

- Source Validation: Cross-check purity (>95% by HPLC) and stereochemical consistency (e.g., enantiomeric excess via chiral chromatography) .

- Experimental Reproducibility: Standardize assay conditions (e.g., buffer pH, temperature) and use positive controls (e.g., known receptor agonists/antagonists) .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size differences) to identify outliers or methodological biases .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and NIOSH-approved respirators if aerosolization is possible .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis or weighing .

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

- Toxicity Mitigation: Given its potential endocrine-disrupting properties, avoid skin contact and implement strict exposure monitoring .

Data Contradiction Analysis

Q. How can conflicting results in metabolic stability studies be resolved?

Methodological Answer:

- Species-Specific Variability: Test metabolism in human liver microsomes (HLMs) vs. animal models (e.g., rat), as cytochrome P450 isoforms differ significantly .

- Incubation Conditions: Control for NADPH concentration and pre-incubation time, which affect metabolite formation rates .

- Analytical Consistency: Use LC-MS/MS with stable isotope-labeled internal standards to quantify metabolites accurately .

Experimental Design Considerations

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

Methodological Answer:

- Catalyst Optimization: Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation steps to minimize byproducts .

- Solvent Selection: Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates; avoid protic solvents that may protonate the dimethylamino group .

- Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., benzylation) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.